6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c13-8-3-1-2-7(4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYGYAWPYNNXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(C=NN3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the cyclization can be induced using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Thioether Formation: : The introduction of the 3-chlorobenzylthio group is usually carried out via a nucleophilic substitution reaction. This involves reacting the pyrazolo[3,4-d]pyrimidine intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like K2CO3 or NaH
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anticancer or antimicrobial activity, due to its heterocyclic core.
Biological Activity
6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a thioether linkage to a chlorobenzyl group, which is critical for its biological properties. The presence of chlorine in the benzyl moiety enhances lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on specific kinases, which are crucial in cell signaling and proliferation. For instance, compounds with similar structures have demonstrated inhibition against CDK1 and FGFR1, leading to reduced cell proliferation in cancer models .
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values obtained from bioassays indicate significant growth inhibition at micromolar concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Inhibition of CDK1 | Cyclin-dependent kinase | 2.5 | |
| Antiproliferative activity | Various cancer cell lines | 5.0 - 15.0 | |
| Inhibition of FGFR1 | Fibroblast growth factor receptor | 10.0 |
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups. The compound exhibited an IC50 value ranging from 5 µM to 15 µM across different cell lines .
- Kinase Selectivity Profiling : A detailed analysis was conducted to assess the selectivity of the compound against a panel of kinases. Results indicated that while the compound effectively inhibited CDK1 and FGFR1, it showed lesser activity against other kinases such as ALK and FAK, highlighting its potential as a selective therapeutic agent .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the benzyl substituent significantly impacted the biological activity. Variants with electron-withdrawing groups (like chlorine) demonstrated enhanced potency compared to their electron-donating counterparts .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazolopyrimidinone derivatives include:
- Substituents on the benzylthio group : Position (3-Cl vs. 3-F) and electronic nature (electron-withdrawing vs. donating).
- Substituents on the pyrazole/pyrimidine rings : Methyl, oxetane, or aromatic groups.
- N1 modifications : Methyl, oxetan-3-ylmethyl, or other alkyl/aryl groups.
Table 1: Comparison of Key Analogs
Key Observations :
- Substituent Position : 3-Fluorobenzylthio derivatives (e.g., 15a, 15c) exhibit moderate to high yields (44–83%) and purity (96–99%) . Chlorine substitution (as in the target compound) may alter reactivity and solubility due to increased molecular weight and lipophilicity.
- N1 Modifications: Methyl or oxetane groups at N1 (e.g., 15a, 13g) improve metabolic stability but may reduce solubility.
Enzyme Inhibition
- ALDH1A Inhibition : Compounds like 15a–15e () target ALDH1A, a subfamily implicated in cancer stem cell maintenance. The 3-fluorobenzylthio group in 15a showed submicromolar IC$_{50}$ values, while chloro analogs (hypothetical) may exhibit stronger binding due to chlorine’s larger van der Waals radius .
- PDE9 Inhibition: highlights a chloro-substituted pyrazolopyrimidinone (1-(2-chlorophenyl)-6-(trifluoropropyl)-) as a PDE9 inhibitor, suggesting chloroaromatic groups enhance target engagement .
Antitumor Activity
- Pyrazolopyrimidinones with Chloromethyl Groups: reports IC$_{50}$ values as low as 0.03 µM for 6-(chloromethyl)-3-methyl-1-phenyl derivatives against MCF7 cells. The 3-chlorobenzylthio group in the target compound may similarly enhance cytotoxicity through pro-apoptotic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
